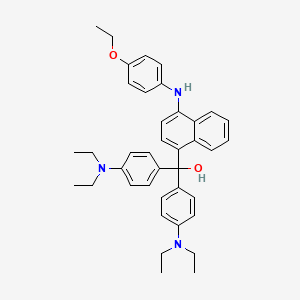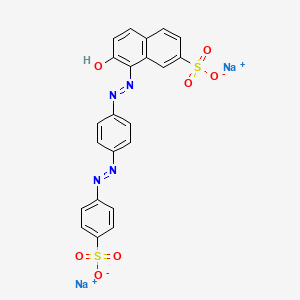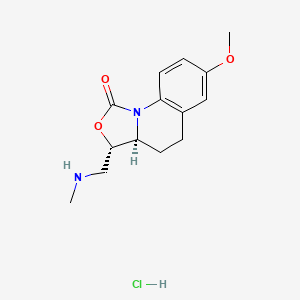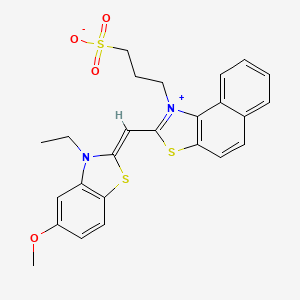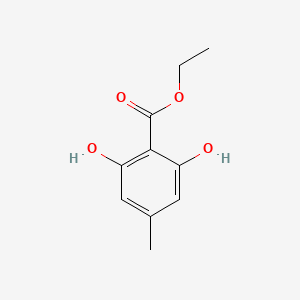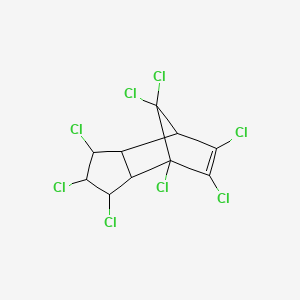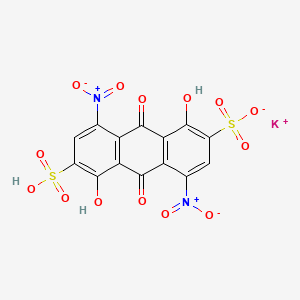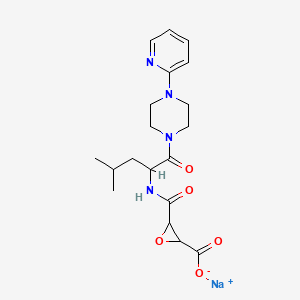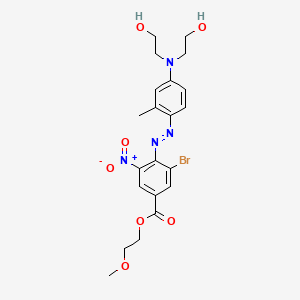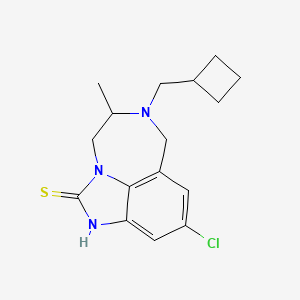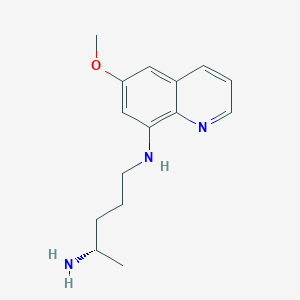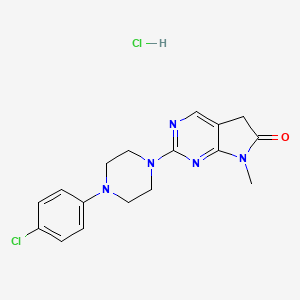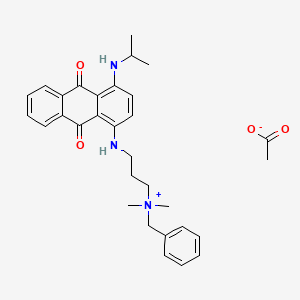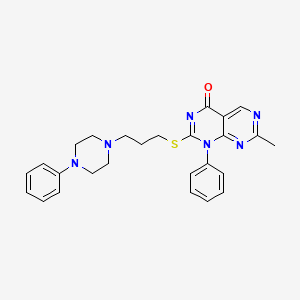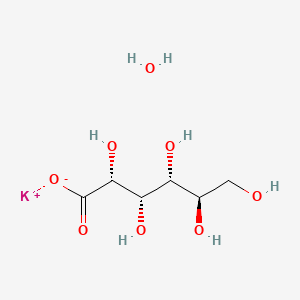
Potassium gluconate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium gluconate monohydrate is a chemical compound with the formula C₆H₁₁KO₇·H₂O. It is the monohydrate form of potassium gluconate, which is a salt of potassium and gluconic acid. This compound is commonly used as a potassium supplement to treat or prevent low blood levels of potassium (hypokalemia). Potassium is an essential nutrient that plays a crucial role in maintaining proper cell function, nerve transmission, and muscle contraction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium gluconate monohydrate can be synthesized by neutralizing gluconic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the monohydrate form. The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_7 + \text{KOH} \rightarrow \text{C}6\text{H}{11}\text{KO}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes the following steps:
Neutralization: Gluconic acid is neutralized with potassium hydroxide in a controlled environment.
Crystallization: The resulting solution is cooled to crystallize this compound.
Filtration and Drying: The crystals are filtered and dried to obtain the final product
Analyse Chemischer Reaktionen
Types of Reactions: Potassium gluconate monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form potassium gluconate lactone.
Reduction: It can be reduced to form potassium gluconate alcohol.
Substitution: It can undergo substitution reactions with other cations to form different gluconate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can be carried out in aqueous solutions.
Major Products:
Oxidation: Potassium gluconate lactone.
Reduction: Potassium gluconate alcohol.
Substitution: Various metal gluconates
Wissenschaftliche Forschungsanwendungen
Potassium gluconate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of potassium ions.
Biology: It is used in cell culture media to maintain potassium levels and support cell growth.
Medicine: It is used as a dietary supplement to treat hypokalemia and as an ingredient in electrolyte solutions.
Industry: It is used in the food industry as a mineral supplement and acidity regulator
Wirkmechanismus
Potassium gluconate monohydrate can be compared with other potassium salts such as potassium chloride and potassium citrate:
Vergleich Mit ähnlichen Verbindungen
- Potassium Chloride (KCl)
- Potassium Citrate (C₆H₅K₃O₇)
- Potassium Bicarbonate (KHCO₃)
Potassium gluconate monohydrate is unique in its palatability and non-acidifying properties, making it a preferred choice for dietary supplements .
Eigenschaften
CAS-Nummer |
35398-15-3 |
|---|---|
Molekularformel |
C6H13KO8 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/C6H12O7.K.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/q;+1;/p-1/t2-,3-,4+,5-;;/m1../s1 |
InChI-Schlüssel |
RROFNNJLJKLBFP-ZBHRUSISSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[K+] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


